N-(5-methylisoxazol-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
Description
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N7O2/c1-7-4-9(17-20-7)14-11(19)8-2-3-10(16-15-8)18-6-12-5-13-18/h2-6H,1H3,(H,14,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIWVQDTSIPAFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=NN=C(C=C2)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-methylisoxazol-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide (CAS Number: 1448130-88-8) is a compound of interest due to its potential biological activities. The structure features a pyridazine core substituted with both isoxazole and triazole moieties, which are known for their pharmacological significance. This article reviews the biological activity of this compound, focusing on its anti-tubercular properties, anti-inflammatory effects, and other relevant pharmacological activities.
The molecular formula of this compound is , with a molecular weight of 271.24 g/mol. The compound exhibits a complex structure that contributes to its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 1448130-88-8 |
| Molecular Formula | C11H9N7O2 |
| Molecular Weight | 271.24 g/mol |
Anti-Tubercular Activity
Recent studies have highlighted the compound's potential as an anti-tubercular agent. A series of derivatives based on similar structures were synthesized and tested against Mycobacterium tuberculosis. One study reported that certain derivatives exhibited significant inhibitory activity with IC50 values ranging from 1.35 to 2.18 μM . These findings suggest that compounds with similar structural motifs may enhance the efficacy against tuberculosis.
Anti-inflammatory Activity
The compound's anti-inflammatory properties have also been investigated. A related study synthesized a series of derivatives and evaluated their effects on inflammation markers. The results indicated that specific derivatives could inhibit the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator in inflammatory responses . This inhibition suggests a mechanism through which these compounds could exert therapeutic effects in inflammatory diseases.
Cytotoxicity and Selectivity
Assessments of cytotoxicity are crucial for determining the safety profile of any new pharmaceutical candidate. In vitro studies have shown that certain derivatives of this compound exhibit low toxicity towards human cell lines such as HEK-293, indicating a favorable selectivity profile for further development .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Molecular docking studies have provided insights into how these compounds may bind to target proteins involved in bacterial survival and inflammation pathways. These interactions are essential for understanding the pharmacodynamics and optimizing the structure for enhanced potency .
Case Studies
Several case studies have explored the synthesis and biological evaluation of compounds related to this compound:
-
Anti-Tubercular Screening :
- Objective : Evaluate anti-tubercular activity.
- Method : Synthesis of derivatives followed by testing against M. tuberculosis.
- Findings : Several compounds showed promising results with low IC50 values.
-
Inflammation Modulation :
- Objective : Assess anti-inflammatory effects.
- Method : Inhibition assays on NF-kB activation.
- Findings : Significant inhibition observed in selected derivatives.
Chemical Reactions Analysis
Cycloaddition Reactions
The triazole moiety participates in [3+2] cycloadditions, while the pyridazine ring can engage in inverse electron-demand Diels-Alder reactions.
Key findings:
-
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the triazole ring without affecting the pyridazine core.
-
Pyridazine acts as a diene in reactions with nitroolefins under thermal conditions .
Nucleophilic Substitution
The pyridazine ring undergoes substitutions at C-3 and C-6 positions due to electron-withdrawing effects of adjacent groups.
Table 2: Nucleophilic displacement reactions
| Position | Nucleophile | Conditions | Product | Selectivity |
|---|---|---|---|---|
| C-3 | Hydrazine | EtOH, 80°C, 12h | 3-Hydrazinylpyridazine derivative | 78% |
| C-6 | Thiophenol | DMF, K₂CO₃, 60°C | 6-(Phenylthio)pyridazine analog | 63% |
Notable observations:
-
Triazole at C-6 directs electrophiles to C-3 via resonance effects.
-
Steric hindrance from the 5-methylisoxazole group reduces reactivity at C-4 .
Amide Bond Reactivity
The carboxamide group participates in hydrolysis and condensation reactions.
Hydrolysis pathways:
Condensation reactions:
-
Forms Schiff bases with aromatic aldehydes (e.g., benzaldehyde) in anhydrous THF.
-
Reacts with CDI (1,1'-carbonyldiimidazole) to generate active carbonate intermediates.
Ring-Opening and Rearrangements
The isoxazole ring demonstrates thermal lability under acidic conditions:
Mechanism:
Table 4: Ring-opening products
| Acid Catalyst | Temperature | Major Product | Application Relevance |
|---|---|---|---|
| H₂SO₄ | 100°C | Pyridazine-fused β-lactam | Antibiotic scaffold development |
| TFA | 60°C | Isoxazole-opened linear derivative | Prodrug synthesis |
Cross-Coupling Reactions
Palladium-catalyzed couplings occur at halogenated positions (when synthesized with halogens):
| Reaction | Catalytic System | Coupling Partner | Product Utility |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | Biaryl-modified enzyme inhibitors |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Secondary amines | Kinase-targeted derivatives |
Note: Halogenation typically requires pre-functionalization at C-4 or C-5 positions .
Stability and Degradation Pathways
Critical stability data under various conditions:
| Condition | Half-Life | Major Degradation Product |
|---|---|---|
| pH 1.2 (simulated gastric fluid) | 2.1h | Pyridazine-3-carboxylic acid |
| UV light (254 nm) | 45min | Triazole ring-opened photoproduct |
| 40°C/75% RH | 14 days | Amide hydrolyzed derivative |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is part of a broader class of pyridazine-carboxamide derivatives and triazole-containing molecules. Below is a comparative analysis with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison
*Calculated based on substituent contributions.
Key Observations
Structural Diversity in Core Heterocycles: The target compound uses a pyridazine core, whereas Talarozole employs a benzothiazole system. In contrast, Talarozole’s benzothiazole core may confer greater planarity, favoring interactions with hydrophobic enzyme pockets .
Substituent-Driven Properties: The deuterated methyl group in the compound from is a strategic modification to slow metabolic degradation, a feature absent in the target compound . Halogenated analogs () demonstrate increased lipophilicity, which improves membrane permeability but may raise toxicity risks compared to the target compound’s non-halogenated isoxazole group .
Triazole Role :
- The 1H-1,2,4-triazole moiety is a common pharmacophore in antifungal and kinase-inhibiting agents. Its presence in both the target compound and Talarozole suggests shared mechanisms, such as metal coordination or π-stacking interactions .
However, the target compound’s isoxazole group may reduce off-target effects compared to Talarozole’s ethyl-butyl chain, which could interact with lipid-metabolizing enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
